molecular formula C14H18Cl2N2 B2413057 3-Piperidin-2-ylquinoline;dihydrochloride CAS No. 2413877-54-8

3-Piperidin-2-ylquinoline;dihydrochloride

Cat. No.: B2413057
CAS No.: 2413877-54-8
M. Wt: 285.21
InChI Key: AKCWNPNUEGRCQW-UHFFFAOYSA-N
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Description

3-Piperidin-2-ylquinoline;dihydrochloride is a chemical compound with the molecular formula C14H16N22ClH It is a derivative of quinoline and piperidine, two important heterocyclic compounds

Scientific Research Applications

3-Piperidin-2-ylquinoline;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Safety and Hazards

The safety information for 3-Piperidin-2-ylquinoline;dihydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidine derivatives, including 3-Piperidin-2-ylquinoline;dihydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-2-ylquinoline;dihydrochloride typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The compound is then purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-2-ylquinoline;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various piperidine derivatives.

Comparison with Similar Compounds

3-Piperidin-2-ylquinoline;dihydrochloride can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline backbone and may have similar chemical properties.

    Piperidine derivatives: These compounds contain the piperidine ring and may exhibit similar reactivity.

    Other heterocyclic compounds: Compounds with similar ring structures may have comparable applications and properties.

The uniqueness of this compound lies in its combination of the quinoline and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-piperidin-2-ylquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14;;/h1-2,5-6,9-10,14-15H,3-4,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLQWLJRJSMYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC3=CC=CC=C3N=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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